

Synthesis protocol for 3-Amino-4-iodobenzoic acid

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Compound of Interest

Compound Name: 3-Amino-4-iodobenzoic acid

Cat. No.: B1279740

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An Application Note and Detailed Protocol for the Synthesis of **3-Amino-4-iodobenzoic Acid**

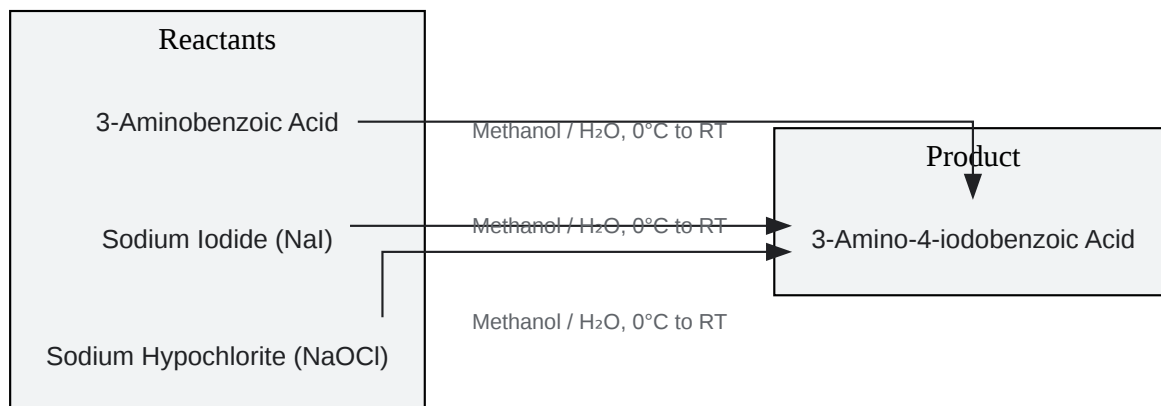
This document provides a comprehensive guide for the synthesis of **3-amino-4-iodobenzoic acid**, a valuable intermediate for researchers, scientists, and professionals in drug development. The protocol is based on the direct iodination of 3-aminobenzoic acid.

Introduction

3-Amino-4-iodobenzoic acid is a key building block in organic and medicinal chemistry. The presence of three distinct functional groups—an amine, a carboxylic acid, and an iodine atom—makes it a versatile precursor for the synthesis of complex molecules, including pharmaceutical agents and functional materials. The amino group is a powerful ortho, para-director in electrophilic aromatic substitution, which guides the regioselective introduction of the iodine atom.^[1] This protocol details a direct iodination method, which is an efficient approach for this transformation.^[1]

Reaction Scheme

The overall reaction involves the electrophilic aromatic substitution of an iodine atom onto the 3-aminobenzoic acid ring. The amino group directs the incoming electrophile to the ortho and para positions. In this case, iodination occurs at the 4-position, which is ortho to the activating amino group.



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Caption: Synthesis of **3-Amino-4-iodobenzoic acid** via direct iodination.

Experimental Protocol

This protocol is adapted from established methods for the iodination of aminobenzoic acid derivatives.^{[2][3]}

Materials and Reagents

Reagent	Formula	M.W. (g/mol)	Amount	Moles (mmol)	Supplier	Purity
3-Aminobenzoic acid	C ₇ H ₇ NO ₂	137.14	5.00 g	36.46	Sigma-Aldrich	≥99%
Sodium Iodide	NaI	149.89	6.00 g	40.03	Acros Organics	≥99%
Sodium Hypochlorite	NaOCl	74.44	~50 mL	-	Fisher Chemical	10-15% solution
Methanol	CH ₃ OH	32.04	100 mL	-	VWR	ACS Grade
Sodium Thiosulfate	Na ₂ S ₂ O ₃	158.11	q.s.	-	Alfa Aesar	≥98%
Hydrochloric Acid	HCl	36.46	q.s.	-	J.T. Baker	2 M solution
Deionized Water	H ₂ O	18.02	As needed	-	In-house	-

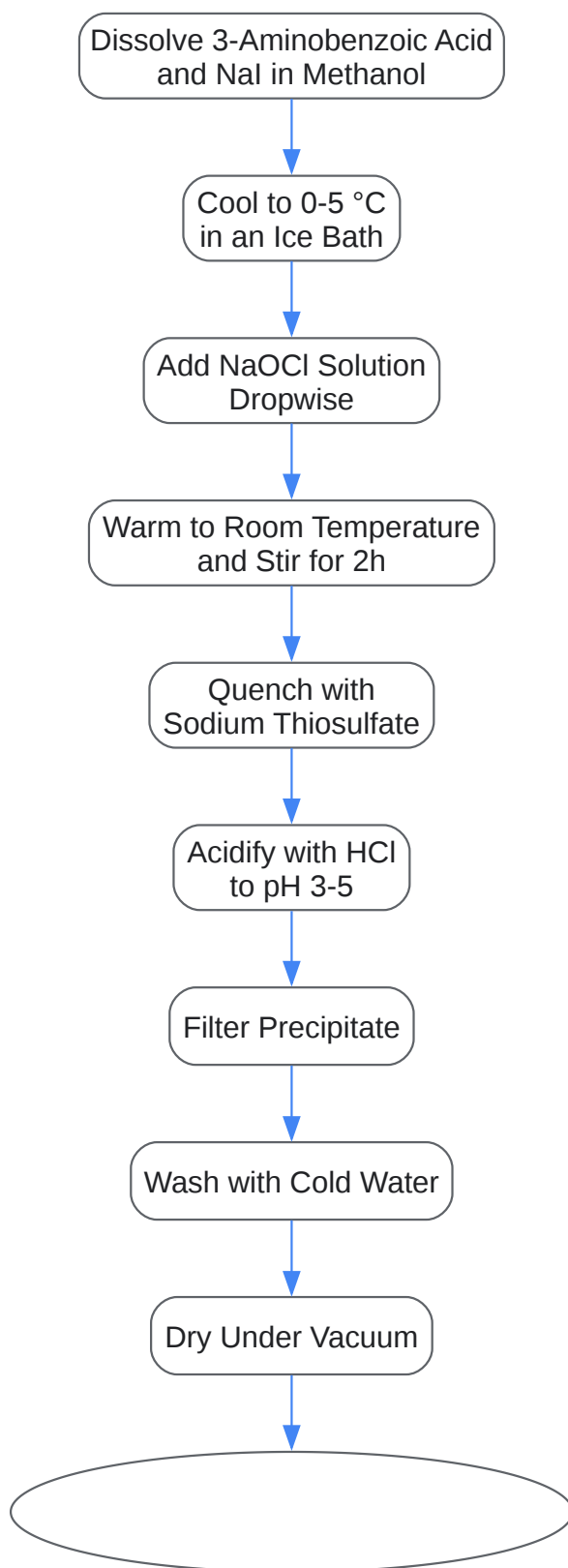
Procedure

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-aminobenzoic acid (5.00 g) and sodium iodide (6.00 g). Add methanol (100 mL) and stir at room temperature until all solids are dissolved.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
- **Iodination:** Slowly add the sodium hypochlorite solution (~50 mL) dropwise to the cooled reaction mixture over 30 minutes. Monitor the temperature to ensure it remains below 10 °C. The solution will develop a dark orange/brown color.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours.

- **Quenching:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine dissipates and the solution becomes pale yellow.
- **Precipitation:** Carefully acidify the reaction mixture by adding 2 M hydrochloric acid dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 3 and 5.^[2]
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with two portions of cold deionized water (2 x 30 mL) to remove any remaining salts.
- **Drying:** Dry the product in a vacuum oven at 50-60 °C overnight to obtain the final product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis process.



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Caption: Experimental workflow for the synthesis of **3-Amino-4-iodobenzoic acid**.

Characterization Data

The synthesized product can be characterized by various analytical techniques to confirm its identity and purity.

Property	Expected Value
Appearance	Off-white to light brown solid
Yield	85-95%
Melting Point	208-210 °C[4]
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 7.85 (d, 1H), 7.20 (s, 1H), 6.90 (d, 1H), 5.80 (s, 2H, -NH ₂)
¹³ C NMR (DMSO-d ₆ , 101 MHz)	δ 167.0, 150.0, 139.5, 122.0, 116.0, 111.0, 88.0
Mass Spec (ESI-)	m/z = 262.0 [M-H] ⁻

Safety Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.
- Hydrochloric acid is corrosive. Handle with care.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

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